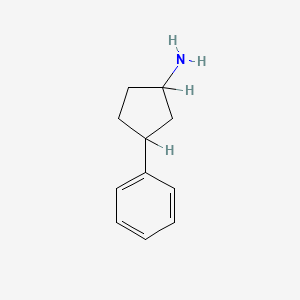

3-Phenylcyclopentan-1-amine

描述

Structure

3D Structure

属性

CAS 编号 |

103858-37-3 |

|---|---|

分子式 |

C11H15N |

分子量 |

161.24 g/mol |

IUPAC 名称 |

3-phenylcyclopentan-1-amine |

InChI |

InChI=1S/C11H15N/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |

InChI 键 |

ZNMXRCDHEJJIIK-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CC1C2=CC=CC=C2)N |

产品来源 |

United States |

Synthetic Methodologies for 3 Phenylcyclopentan 1 Amine and Its Stereoisomers

Strategies for Racemic Synthesis of 3-Phenylcyclopentan-1-amine

Racemic this compound, a mixture of all possible stereoisomers, can be synthesized through conventional organic chemistry transformations. A primary and straightforward method is the reductive amination of the corresponding ketone, 3-phenylcyclopentan-1-one. This reaction typically involves the condensation of the ketone with an ammonia (B1221849) source (such as ammonia itself or an ammonium (B1175870) salt) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Another classical approach involves the conversion of a carboxylic acid derivative. For instance, 3-phenylcyclopentane-1-carboxylic acid could be converted to an acyl azide (B81097) via its acid chloride, which then undergoes a Curtius rearrangement upon heating to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the racemic amine. Similarly, the Hofmann rearrangement of 3-phenylcyclopentane-1-carboxamide could also be employed.

Enantioselective and Diastereoselective Synthetic Approaches to this compound

Accessing specific stereoisomers of this compound requires advanced synthetic methods that can control the three-dimensional arrangement of atoms. These approaches are critical for pharmaceutical applications where a single stereoisomer is often responsible for the desired therapeutic effect.

Asymmetric catalysis utilizes chiral catalysts to transform prochiral substrates into chiral products with high enantiomeric excess (ee) or diastereomeric ratio (dr).

Transition metal catalysis offers powerful tools for the asymmetric synthesis of cyclic amines. While specific literature on the direct metal-catalyzed synthesis of this compound is sparse, established methodologies can be applied to suitable precursors.

Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a substituted cyclopentene (B43876) or a cyclic imine. Chiral complexes of metals like rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands are highly effective for this purpose. For instance, the asymmetric hydrogenation of 3-phenylcyclopent-1-en-1-amine could theoretically yield chiral this compound. The choice of catalyst and ligand is crucial for achieving high stereoselectivity. mdpi.com

Intramolecular Hydroamination: Chiral gold(I) or palladium(II) complexes can catalyze the intramolecular hydroamination of aminoalkenes to form cyclic amines. nih.govresearchgate.net A synthetic precursor containing a pendant amine and an appropriately positioned double bond within a five-carbon chain could be cyclized using a chiral catalyst to construct the cyclopentane (B165970) ring with stereocontrol. nih.govresearchgate.net

Table 1: Overview of Potential Metal-Catalyzed Approaches

| Catalytic Strategy | Metal Catalyst (Example) | Precursor Type | Key Transformation |

| Asymmetric Hydrogenation | [Rh(COD)₂(chiral phosphine)]BF₄ | Cyclic Enamine/Imine | Stereoselective reduction of C=C or C=N bond |

| Intramolecular Hydroamination | Chiral Au(I)-NHC Complex | Aminoalkene | Asymmetric cyclization via N-H bond addition |

| Asymmetric Allylic Amination | [Pd₂(dba)₃] with Chiral Ligand | Allylic Acetate/Carbonate | Nucleophilic attack of an amine on a π-allyl palladium complex |

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. Chiral amines, such as proline and its derivatives, are particularly effective in constructing chiral cyclopentane rings.

A powerful strategy is the asymmetric domino Michael/α-alkylation reaction . This approach can be used to build a densely functionalized cyclopentane core with excellent stereocontrol. researchgate.net For the synthesis of a 3-phenylcyclopentane precursor, this could involve the reaction of a cinnamaldehyde (B126680) derivative (as the Michael acceptor) with an enolizable aldehyde or ketone, catalyzed by a chiral secondary amine. The catalyst facilitates the initial Michael addition and the subsequent intramolecular alkylation, setting up multiple stereocenters in a single operation. researchgate.net

Table 2: Components of an Organocatalytic Domino Reaction for Cyclopentane Synthesis

| Component | Role | Example for 3-Phenylcyclopentane Scaffold |

| Chiral Organocatalyst | Controls stereoselectivity | (S)-Proline or a diarylprolinol silyl (B83357) ether |

| Michael Acceptor | Provides the phenyl group and part of the backbone | Cinnamaldehyde or a derivative |

| Nucleophile | Forms the enamine intermediate and completes the ring | A 3-halopropanal or related C3 building block |

| Additive/Solvent | Optimizes reaction conditions | Acid co-catalyst, non-polar solvent |

Synergistic catalysis involves the simultaneous use of two distinct catalysts that work in concert to promote a transformation that is not possible with either catalyst alone. A relevant example is the combination of a transition metal catalyst and an organocatalyst.

For instance, palladium/chiral primary amine synergistic catalysis has been developed for asymmetric allylic alkylations. researchgate.net In this system, the palladium complex activates the allylic electrophile, while the chiral amine generates a nucleophilic enamine from a ketone or aldehyde. A similar strategy could be envisioned where a palladium catalyst activates a 1-phenyl-substituted allylic substrate, and a chiral amine organocatalyst directs the stereoselective attack of a nucleophile to ultimately form a precursor to the 3-phenylcyclopentane ring. researchgate.net

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of selectivity under mild, environmentally friendly conditions. For the synthesis of chiral amines, transaminases (TAs) are particularly powerful biocatalysts. nih.gov

The asymmetric synthesis of this compound can be achieved via the reductive amination of 3-phenylcyclopentan-1-one using a stereoselective transaminase. researchgate.net In this process, the enzyme catalyzes the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to the ketone substrate. The reaction's equilibrium can be unfavorable, but this is often overcome by using a large excess of the amine donor or by removing the ketone byproduct. mdpi.com For example, when isopropylamine (B41738) is the donor, the acetone (B3395972) byproduct can be removed by evaporation. Alternatively, a multi-enzyme cascade system can be employed where a second enzyme removes the byproduct. mdpi.com

Lipases are another class of enzymes useful in chemoenzymatic strategies, primarily for the kinetic resolution of racemic amines. In this approach, a lipase (B570770) would selectively acylate one enantiomer of racemic this compound, allowing for the separation of the slower-reacting enantiomer from its acylated counterpart.

Table 3: Biocatalytic Synthesis of Chiral Amines via Transamination

| Parameter | Description |

| Enzyme Class | Transaminase (TA) or ω-Transaminase (ω-TA) |

| Substrate | 3-Phenylcyclopentan-1-one (prochiral ketone) |

| Amine Donor | L-Alanine, Isopropylamine, 1-Phenylethylamine |

| Byproduct | Pyruvate (B1213749), Acetone, Acetophenone |

| Key Advantage | High enantioselectivity (>99% ee often achievable), mild reaction conditions (aqueous buffer, room temp.), green chemistry |

| Potential Challenge | Unfavorable reaction equilibrium |

| Equilibrium Shift Strategy | Use of excess amine donor, in situ product removal (ISPR), enzymatic byproduct removal (e.g., using pyruvate decarboxylase) mdpi.com |

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of a functional group that will become the amine. For example, an oxazolidinone auxiliary, as popularized by Evans, can be acylated and then subjected to a diastereoselective alkylation or conjugate addition reaction to set a stereocenter. researchgate.netresearchgate.net

A hypothetical route could involve the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide. wikipedia.org Condensation of enantiopure tert-butanesulfinamide with 3-phenylcyclopentan-1-one would form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, for example with a hydride reagent, would yield a sulfinamide. The stereoselectivity of the reduction is directed by the chiral sulfur atom. Finally, acidic hydrolysis would cleave the auxiliary to afford the enantiomerically enriched this compound. wikipedia.org

| Step | Reagents and Conditions | Purpose |

| 1. Imine Formation | Racemic 3-phenylcyclopentan-1-one, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ | Formation of a chiral N-tert-butanesulfinyl imine |

| 2. Diastereoselective Reduction | NaBH₄, THF, -48 °C | Stereoselective reduction of the C=N bond, directed by the auxiliary |

| 3. Auxiliary Cleavage | HCl in MeOH | Removal of the chiral auxiliary to yield the free chiral amine |

This table illustrates a plausible synthetic sequence for this compound using a chiral auxiliary strategy.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. nih.gov This approach leverages the existing stereocenters of the starting material to construct a more complex chiral target molecule. The lack of readily available cyclopentane compounds in the chiral pool can make this a challenging strategy for cyclopentane-containing targets. baranlab.org

A potential chiral pool approach to this compound is not straightforward. However, one could envision a synthesis starting from a chiral building block that can be elaborated to form the five-membered ring. For instance, a starting material like D-glucose could be transformed through a series of steps to create a functionalized precursor that undergoes cyclization to form the cyclopentane ring with the desired stereochemistry. Such a route would likely be lengthy and complex, involving multiple functional group manipulations and ring-closing reactions.

Ring Construction Strategies for the Cyclopentane Skeleton Incorporating Phenyl and Amine Moieties

Constructing the cyclopentane ring itself in a stereocontrolled manner is a powerful strategy for accessing specific isomers of this compound. Cycloaddition and annulation reactions are prominent methods for forming five-membered rings.

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are highly efficient for ring construction. For cyclopentane synthesis, [3+2] cycloadditions are particularly relevant. researchgate.netorganic-chemistry.org In these reactions, a three-atom component reacts with a two-atom component to form the five-membered ring.

The asymmetric synthesis of a precursor to this compound could be achieved through a catalytic asymmetric [3+2] cycloaddition. nih.gov For example, the reaction between an enecarbamate (serving as the two-atom component and an amine precursor) and an electrophilic metalloenolcarbene (the three-atom component) can produce highly functionalized cyclopentyl β-amino esters with excellent enantioselectivity. nih.gov By choosing appropriate starting materials, such as a trans-β-styrylcarbamate, the phenyl group could be incorporated. Subsequent chemical modifications of the resulting cycloadduct would then lead to the target amine.

| Reaction Type | Components | Catalyst/Conditions | Product |

| Catalytic Asymmetric [3+2] Cycloaddition | 1. Donor-Acceptor Cyclopropane2. Azadienes | Chiral Brønsted Base | Spiro-cyclopentane benzofurans rsc.org |

| Photoredox-Catalyzed [3+2] Cycloaddition | 1. N-Sulfonyl Cyclopropylamine2. Electron-Deficient Olefin | Organic Photocatalyst, Visible Light | trans-Cyclopentanes acs.org |

| Dirhodium-Catalyzed [3+2] Cycloaddition | 1. Enecarbamate2. Metalloenolcarbene | Chiral Dirhodium Catalyst | Chiral Cyclopentyl β-Amino Esters nih.gov |

This table summarizes various [3+2] cycloaddition strategies that can be adapted for the synthesis of functionalized cyclopentane precursors for this compound.

Annulation refers to a ring-forming reaction. Various annulation strategies can be employed to construct the cyclopentane ring of this compound. One common approach is the Michael-initiated ring closure (MIRC) reaction. This involves the Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular nucleophilic substitution or aldol (B89426) condensation to close the ring.

A potential annulation route could involve the reaction of a phenyl-containing Michael acceptor with an enolate that bears a latent amino group or a precursor. For example, the conjugate addition of a suitable enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol reaction, can generate a substituted cyclopentenone. This intermediate can then be further functionalized to introduce the amine and reduce the double bond to afford the final this compound. The stereochemical outcome of such annulations can often be controlled by the reaction conditions or the use of chiral catalysts.

Radical Cyclization Approaches in Cyclopentane Synthesis

Radical cyclization reactions are powerful tools for the construction of five-membered rings and can be adapted for the synthesis of the 3-phenylcyclopentane core. wikipedia.org These reactions typically proceed through a free-radical intermediate and are known for their high efficiency in forming C-C bonds under mild conditions. wikipedia.orgresearchgate.net

A plausible synthetic route to the 3-phenylcyclopentane skeleton using a radical cyclization approach would involve a 5-exo-trig cyclization of a suitably substituted acyclic precursor. For instance, a halo- or xanthate-substituted hexenylbenzene derivative could serve as the radical precursor. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, commonly tributyltin hydride (Bu3SnH).

The general mechanism involves three key steps:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) generates a radical species. This radical then abstracts a hydrogen atom from the tin hydride to generate a tributyltin radical (Bu3Sn•).

Propagation: The tributyltin radical abstracts a halogen atom or attacks the thiocarbonyl group of the precursor, generating a carbon-centered radical. This radical then undergoes an intramolecular cyclization by attacking the double bond in a 5-exo fashion to form a five-membered ring. The resulting cyclized radical is then quenched by abstracting a hydrogen atom from another molecule of tributyltin hydride, regenerating the Bu3Sn• radical to continue the chain reaction.

Termination: The reaction is terminated by the combination of two radical species.

The stereochemical outcome of the cyclization is often controlled by the conformation of the transition state, which can be influenced by steric and electronic factors of the substituents. For the synthesis of the 3-phenylcyclopentane core, the phenyl group's position on the acyclic precursor would direct the cyclization to yield the desired substituted cyclopentane ring. Subsequent functional group manipulations would then be required to introduce the amine group at the 1-position.

Table 1: Key Reagents in Radical Cyclization for Cyclopentane Synthesis

| Reagent | Role |

| Azobisisobutyronitrile (AIBN) | Radical Initiator |

| Tributyltin Hydride (Bu3SnH) | Radical Mediator & Hydrogen Atom Donor |

| Tris(trimethylsilyl)silane (TTMSS) | Alternative, less toxic tin-free reagent |

Derivatization from Advanced Precursors of the this compound Core

A more direct approach to this compound involves the derivatization of pre-existing cyclopentane rings, particularly those containing a ketone or a double bond.

Reductive Amination Protocols for Cyclopentanone Intermediates

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. organic-chemistry.org In the context of this compound synthesis, the direct reductive amination of 3-phenylcyclopentan-1-one is a key strategy. nih.gov This one-pot reaction involves the formation of an intermediate imine or enamine from the ketone and an amine source (such as ammonia or an ammonium salt), which is then reduced in situ to the desired amine. organic-chemistry.org

Various reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and selectivity. Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. sigmaaldrich.com

The stereochemical outcome of the reduction of the imine intermediate can lead to a mixture of cis- and trans-3-Phenylcyclopentan-1-amine. The ratio of these stereoisomers can be influenced by the choice of reducing agent and reaction conditions. For instance, bulkier reducing agents may favor the formation of the thermodynamically more stable trans isomer.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Amine Source | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Ammonia, Ammonium Acetate | Effective at neutral to slightly acidic pH. |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Ammonia, Ammonium Chloride | Milder and more selective than NaBH3CN. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Ammonia | "Green" method, often requires higher pressure. |

Recent advances in catalysis have also led to the development of asymmetric reductive amination methods, which can provide enantiomerically enriched chiral amines. nih.govchemrxiv.org These methods often employ chiral catalysts, such as those based on iridium or rhodium, in combination with a suitable hydrogen source. nih.gov

Transformations of Cyclopentanone and Cyclopentene Derivatives

The synthesis of this compound can also be achieved through the transformation of other cyclopentane and cyclopentene derivatives. For example, the precursor 3-phenylcyclopentan-1-one can be synthesized via a Michael addition of a phenyl nucleophile to cyclopent-2-en-1-one.

Furthermore, 3-phenylcyclopent-1-ene can serve as a versatile intermediate. organic-chemistry.org For instance, hydroboration-oxidation of 3-phenylcyclopent-1-ene would yield 3-phenylcyclopentan-1-ol. The alcohol can then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source, such as ammonia or an azide followed by reduction, to afford this compound. Alternatively, an oxyamination reaction on the cyclopentene derivative could directly introduce both the hydroxyl and amino functionalities.

Epoxidation of 3-phenylcyclopent-1-ene followed by ring-opening with an amine nucleophile is another viable route. The regioselectivity of the epoxide opening would be crucial in determining the final position of the amine group.

Design and Synthesis of Three-Dimensional Fragments Featuring the this compound Scaffold

In modern drug discovery, there is a growing emphasis on the use of three-dimensional (3D) fragments to explore new chemical space and improve the properties of lead compounds. whiterose.ac.uknih.gov The non-planar, sp3-rich scaffold of this compound makes it an excellent candidate for the design of 3D fragments. nih.gov

The design of a fragment library based on the this compound scaffold would involve the introduction of diverse substituents at various positions of the molecule. The synthetic methodologies described previously, such as reductive amination and transformations of cyclopentene derivatives, can be employed to generate a library of analogues with different stereochemistries (cis and trans) and substitution patterns on the phenyl ring.

The key features of the this compound scaffold that make it attractive for 3D fragment design include:

Defined Three-Dimensional Shape: The cyclopentane ring exists in a non-planar envelope or twist conformation, providing a well-defined spatial arrangement of substituents.

Vectors for Growth: The amine and phenyl groups provide clear vectors for chemical elaboration to grow the fragment into a larger, more potent molecule.

Improved Physicochemical Properties: The introduction of sp3 character generally leads to improved solubility and metabolic stability compared to flat, aromatic compounds.

A representative library of this compound-based fragments could be synthesized by varying the substituents on the phenyl ring of 3-phenylcyclopentan-1-one and then subjecting these derivatives to reductive amination.

Table 3: Exemplary Library of this compound Fragments

| Compound | Phenyl Substituent | Stereochemistry |

| 1a | H | cis/trans mixture |

| 1b | 4-Fluoro | cis/trans mixture |

| 1c | 3-Methoxy | cis/trans mixture |

| 1d | 4-Chloro | cis/trans mixture |

The synthesis of such a library would provide valuable tools for fragment-based screening campaigns, aiming to identify novel starting points for the development of new therapeutics.

Stereochemical Control and Analysis of 3 Phenylcyclopentan 1 Amine

Control of Diastereoselectivity in 3-Phenylcyclopentan-1-amine Synthesis

Diastereoselectivity in the synthesis of 1,3-disubstituted cyclopentanes like this compound is typically achieved by controlling the direction of approach of a reagent to a cyclic precursor. A common strategy involves the stereoselective reduction of 3-phenylcyclopentanone (B1600095) to form a corresponding alcohol, which is then converted to the amine. The choice of reducing agent and reaction conditions dictates whether the cis or trans diastereomer is formed preferentially.

For instance, catalytic hydrogenation often results in the syn-addition of hydrogen from the less sterically hindered face of the molecule. Conversely, reductions using bulky hydride reagents may favor attack from the less hindered face, leading to the anti product. The steric bulk of the phenyl group plays a crucial role in directing these transformations.

| Synthetic Strategy | Key Intermediate | Typical Reagents/Conditions | Predominant Diastereomer | Underlying Principle |

|---|---|---|---|---|

| Catalytic Hydrogenation of an Enamine | 3-Phenylcyclopent-1-en-1-amine | H₂, Pd/C | cis | Syn-addition of hydrogen to the double bond from the less sterically hindered face. |

| Reductive Amination of a Ketone | 3-Phenylcyclopentanone | NaBH(OAc)₃, NH₃ | trans | The reaction proceeds through an imine intermediate, with the hydride attacking from the face opposite the bulky phenyl group. |

| Reduction of an Oxime | 3-Phenylcyclopentanone oxime | Na, EtOH (Bouveault-Blanc reduction) | trans | Stepwise electron transfer and protonation often favor the thermodynamically more stable trans product. |

Control of Enantioselectivity in this compound Synthesis and Resolution

Achieving enantiocontrol involves either synthesizing a specific enantiomer directly (asymmetric synthesis) or separating enantiomers from a racemic mixture (chiral resolution). Enantiomerically pure chiral amines are valuable intermediates in the synthesis of pharmaceuticals. researchgate.net

Asymmetric synthesis employs chiral catalysts, auxiliaries, or reagents to create the desired stereocenters with a high degree of enantiomeric excess (ee). For example, the asymmetric hydrogenation of a suitable prochiral enamine or imine using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can yield a single enantiomer of this compound.

Chiral resolution, on the other hand, is a classical and widely used method for obtaining optically active compounds. wikipedia.org This approach starts with a racemic or diastereomeric mixture and separates the desired stereoisomer. This is particularly applicable to amines, which can readily form salts. pharmtech.com

| Approach | Methodology | Description | Example Application |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Catalysis | A small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially. | Asymmetric hydrogenation of an enamine precursor using a chiral Rh(DIPAMP) catalyst. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Use of a chiral sulfinamide auxiliary (e.g., (R)-tert-butylsulfinamide) to direct the stereoselective reduction of an imine. researchgate.net | |

| Chiral Resolution | Diastereomeric Salt Formation | Separation of enantiomers via crystallization of diastereomeric salts formed with a chiral resolving agent. | Reaction of racemic this compound with (R,R)-tartaric acid. |

| Chromatographic Separation | Direct separation of enantiomers using a chiral stationary phase (CSP) in HPLC. | Elution of a racemic mixture on a polysaccharide-based chiral column. |

Methodologies for the Isolation and Separation of Stereoisomers of this compound

Once a mixture of stereoisomers is synthesized, robust separation techniques are required to isolate the desired pure compound. The methods hinge on exploiting the different physical properties of either enantiomers in a chiral environment or diastereomers in an achiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for the resolution of a wide range of chiral compounds, including amines. phenomenex.comyakhak.org The separation can be optimized by adjusting the mobile phase composition, temperature, and flow rate. mdpi.com

| Parameter | Description | Example Condition |

|---|---|---|

| Chiral Stationary Phase (CSP) | Immobilized or coated polysaccharide derivatives on a silica (B1680970) support. | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)). nih.gov |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a basic additive. | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min. |

| Detection | Method used to detect the compounds as they elute from the column. | UV detection at 254 nm. |

The formation of diastereomeric salts is a cornerstone of chemical resolution on an industrial scale. pharmtech.com This method involves reacting a racemic base, such as this compound, with an enantiomerically pure chiral acid. This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. nii.ac.jp This difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomeric salt crystallizes from the solution, while the more soluble one remains. After separation by filtration, a strong base is used to neutralize the acid and liberate the pure amine enantiomer.

| Chiral Resolving Agent | Principle of Separation | Recovery of Amine |

|---|---|---|

| (R,R)-Tartaric acid | Forms two diastereomeric salts: [(R)-Amine·(R,R)-Acid] and [(S)-Amine·(R,R)-Acid], which have different solubilities in a given solvent system, allowing for separation by fractional crystallization. rsc.org | Treatment of the isolated diastereomeric salt with a base (e.g., NaOH or Na₂CO₃) to deprotonate the amine and remove the chiral acid. |

| (S)-Mandelic acid | ||

| (1R)-(-)-10-Camphorsulfonic acid |

Conformational Analysis of this compound Isomers

The cyclopentane (B165970) ring is not planar and exists as a dynamic equilibrium of non-planar conformations, primarily the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. researchgate.net The energy barrier between these conformations is low, allowing for rapid interconversion through a process known as pseudorotation.

The presence of bulky substituents, such as the phenyl and amino groups in this compound, significantly influences the conformational equilibrium by favoring conformations that minimize steric strain. Substituents prefer to occupy pseudo-equatorial positions over more sterically hindered pseudo-axial positions.

For the trans diastereomer, a conformation where both the phenyl and amino groups occupy pseudo-equatorial positions is strongly favored, leading to a relatively stable structure. For the cis diastereomer, however, it is impossible for both groups to be pseudo-equatorial simultaneously. This results in one group being forced into a higher-energy pseudo-axial position, leading to greater conformational strain compared to the trans isomer. This difference in stability and conformation can affect the physical properties and reactivity of the diastereomers.

| Isomer | Likely Substituent Orientations | Relative Steric Strain | Preferred Conformation |

|---|---|---|---|

| trans-3-Phenylcyclopentan-1-amine | 1-NH₂ (pseudo-equatorial), 3-Ph (pseudo-equatorial) | Lower | Twist or envelope form that maximizes substituent separation. |

| cis-3-Phenylcyclopentan-1-amine | 1-NH₂ (pseudo-equatorial), 3-Ph (pseudo-axial) OR 1-NH₂ (pseudo-axial), 3-Ph (pseudo-equatorial) | Higher | Dynamic equilibrium of conformations that attempt to minimize the steric interactions of the pseudo-axial group. |

Reactivity and Derivatization Chemistry of 3 Phenylcyclopentan 1 Amine

Nucleophilic Reactivity of the Amine Functionality in 3-Phenylcyclopentan-1-amine

The primary amine group is the most reactive site in this compound, primarily functioning as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This inherent nucleophilicity allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. msu.edu

The reactivity of amines generally correlates with their basicity, with primary amines like this compound being effective nucleophiles. masterorganicchemistry.com It can participate in a wide array of electrophilic substitution reactions at the nitrogen atom. msu.edu Common reactions include:

Alkylation: Reaction with alkyl halides (R-X) in an SN2 fashion to yield secondary and tertiary amines. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. msu.edu

Acylation: Reaction with acyl halides or anhydrides to form amides. This is a fundamental transformation discussed in more detail in section 4.4.1.

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases) through a carbinolamine intermediate. These imines can be subsequently reduced to form secondary amines.

The nucleophilicity can be influenced by steric hindrance from the adjacent cyclopentyl and phenyl groups, though the primary amine is generally accessible for many transformations.

Table 1: Examples of Nucleophilic Reactions of the Amine Group

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Imine Formation | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide msu.edu |

Chemical Reactions Involving the Cyclopentane (B165970) Ring of this compound

The cyclopentane ring is a saturated carbocyclic system and is generally unreactive under standard conditions compared to the amine and phenyl groups. Reactions involving the C-H bonds of the cyclopentane ring typically require harsh conditions or specific reagents to initiate transformations such as free-radical substitution or oxidation. While there is extensive literature on the synthesis of functionalized cyclopentanes, organic-chemistry.orgresearchgate.net specific reactions on the pre-formed, substituted cyclopentane ring of this compound are not widely documented. Theoretical reactions could include radical halogenation, but such processes would likely lack selectivity and could lead to a mixture of products.

Electrophilic Aromatic Substitution and Other Reactions on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The substituent already present on the ring—the cyclopentyl-amine group—governs the rate of reaction and the position of the incoming electrophile.

The directing effect of the substituent is complex and highly dependent on the reaction conditions:

Under neutral or basic conditions: The amine group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring, stabilizing the cationic intermediate (arenium ion). libretexts.orgyoutube.com

Under strongly acidic conditions: In the presence of strong acids, such as the nitric/sulfuric acid mixture used for nitration, the amine group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). youtube.com This ammonium group is strongly deactivating and a meta-director because of its electron-withdrawing inductive effect. libretexts.org

To achieve ortho or para substitution under acidic conditions, the amine functionality is often protected, for instance, by converting it to an amide. The resulting acetamido group is still an ortho, para-director but is less activating than a free amine, allowing for more controlled reactions and preventing polysubstitution. libretexts.org

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Reaction Conditions | Form of Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Neutral / Basic | -NH₂ (Amine) | Strongly Activating | ortho, para |

| Strongly Acidic | -NH₃⁺ (Ammonium) | Strongly Deactivating | meta |

| Amide Protected | -NHCOR (Amide) | Moderately Activating | ortho, para |

Synthesis of Functional Derivatives and Analogs of this compound

One of the most common derivatizations of this compound involves the acylation of the amine group to form amides. This transformation is highly efficient and can be achieved through several standard synthetic methods.

From Acyl Chlorides or Anhydrides: The amine readily reacts with highly electrophilic acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. masterorganicchemistry.com

From Carboxylic Acids: Direct condensation of the amine with a carboxylic acid requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.comyoutube.com These reagents facilitate amide bond formation under mild conditions. masterorganicchemistry.com

As a primary amine, this compound is basic and reacts with both inorganic and organic acids to form stable ammonium salts. google.com The formation of a salt is a straightforward acid-base reaction where the nitrogen atom is protonated.

Commonly prepared salts include:

Hydrochloride (HCl)

Hydrobromide (HBr)

Sulfate (H₂SO₄)

Tartrate

These salts are often crystalline solids with higher melting points and greater water solubility than the free base. This property is frequently exploited for the purification, handling, and formulation of amine-containing compounds. For instance, a patent describes the formation of a tartrate salt of a related aminonitrile for purification purposes. google.com

The lone pair of electrons on the nitrogen atom allows this compound to function as a Lewis base, or ligand, in coordination chemistry. It can coordinate to a variety of metal ions to form stable metal complexes. uni-siegen.de As a primary amine, it typically acts as a monodentate ligand, binding to a metal center through the nitrogen atom.

The study of such metal-amine complexes was pioneered by Alfred Werner. uni-siegen.de this compound can be used to synthesize coordination compounds with transition metals, where the steric bulk of the phenylcyclopentyl group may influence the coordination number and geometry of the resulting complex. Furthermore, it can serve as a starting material for the synthesis of more complex bidentate or polydentate ligands, which have broad applications in catalysis and materials science. uci.edu

Rearrangement Reactions Involving the this compound Scaffold, e.g., Favorskii Rearrangement

While direct experimental studies on rearrangement reactions of the this compound scaffold are not extensively documented in publicly available literature, the chemical principles governing molecular rearrangements allow for a predictive analysis of its potential reactivity. The Favorskii rearrangement, a notable reaction of α-halo ketones, serves as a prime example for such a theoretical examination, particularly in the context of ring contraction. wikipedia.orgorganic-chemistry.org

The Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a carboxylic acid derivative, often resulting in a skeletal reorganization. nrochemistry.compurechemistry.org In the case of cyclic α-halo ketones, this rearrangement typically leads to a ring contraction. wikipedia.orgyoutube.com For a derivative of this compound to undergo this reaction, it would first need to be converted into a suitable α-halo ketone precursor. A hypothetical precursor would be an α-halo-3-phenylcyclopentanone bearing a protected amino group.

The generally accepted mechanism for the Favorskii rearrangement proceeds through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org This pathway requires the presence of an enolizable α'-hydrogen. In the context of a hypothetical 2-halo-4-phenylcyclopentan-1-one derivative (a plausible precursor structure derived from the this compound scaffold), the base would abstract a proton from the carbon on the opposite side of the carbonyl group from the halogen. The resulting enolate would then undergo intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of this strained intermediate leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to give the final ring-contracted product. wikipedia.orgmychemblog.com

The regioselectivity of the ring opening of the cyclopropanone intermediate is a critical factor in determining the final product structure. The ring generally opens to form the more stable carbanion. The presence of the phenyl group on the cyclopentane ring would be expected to influence this step due to its electronic and steric effects.

An alternative mechanism, known as the quasi-Favorskii or semibenzilic acid rearrangement, can occur in cases where the α-halo ketone lacks enolizable α'-hydrogens. wikipedia.orgmychemblog.com This pathway involves the direct nucleophilic addition of the base to the carbonyl carbon, followed by a concerted 1,2-migration of an adjacent carbon and displacement of the halide. mychemblog.com The applicability of this mechanism to a derivative of the this compound scaffold would depend on the specific substitution pattern of the hypothetical α-halo ketone precursor.

The presence of the amino group, likely in a protected form to prevent side reactions, could also influence the course of the rearrangement. The nature of the protecting group and its electronic properties might affect the acidity of nearby protons and the stability of intermediates.

To illustrate the expected outcome of a Favorskii rearrangement on a related scaffold, the following table presents data from the rearrangement of 2-chlorocyclohexanone, a well-studied example of ring contraction.

| Starting Material | Base/Nucleophile | Product | Yield (%) |

| 2-Chlorocyclohexanone | Sodium methoxide/Methanol | Methyl cyclopentanecarboxylate | ~70-80% |

| 2-Chlorocyclohexanone | Sodium hydroxide/Water | Cyclopentanecarboxylic acid | ~65-75% |

| 2-Chlorocyclohexanone | Ammonia (B1221849)/Ethanol | Cyclopentanecarboxamide | ~60-70% |

This table is illustrative and based on known reactions of similar compounds, not on experimental data for a this compound derivative.

In a hypothetical Favorskii rearrangement of a suitable α-halo ketone derivative of this compound, a similar ring contraction would be anticipated, leading to a substituted cyclobutane (B1203170) carboxylic acid derivative. The precise stereochemistry and regiochemistry of the product would be dictated by the stereochemistry of the starting material and the factors influencing the stability of the intermediates in the rearrangement pathway.

Advanced Characterization Techniques for 3 Phenylcyclopentan 1 Amine and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of 3-Phenylcyclopentan-1-amine and its analogues by examining the interaction of the molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like 1,1-bis(3-aminobenzoyloxy phenyl) cyclopentane (B165970), the spectrum reveals distinct signals for aromatic, aliphatic, and amine protons. researchgate.net The aromatic protons typically appear as multiplets in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons on the cyclopentane ring would produce complex multiplets in the upfield region (δ 1.5-3.0 ppm). The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons show signals in the δ 110-160 ppm range, while the aliphatic carbons of the cyclopentane ring resonate at higher field (δ 20-50 ppm). researchgate.net The carbon atom attached to the nitrogen (C-N) would appear in a characteristic range, typically between δ 30-60 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Below is a table of representative NMR data for a derivative containing the core cyclopentane and aminophenyl moieties.

| ¹H NMR Data (Representative Derivative) | ¹³C NMR Data (Representative Derivative) | ||

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 7.8 - 6.6 | Aromatic Protons | 165.0 | C=O (ester) |

| 5.1 | NH₂ (amine) | 150.0 | C-O (ester) |

| 2.5 - 1.8 | Cyclopentane Protons | 130.0 - 115.0 | Aromatic Carbons |

| 55.0 | Quaternary Cyclopentane C | ||

| 40.0, 24.0 | Cyclopentane CH₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclopentane ring are observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group (NH₂) typically results in a medium to strong absorption band in the range of 1590-1650 cm⁻¹. youtube.com

C=C Stretching: Aromatic ring stretching vibrations are observed as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aliphatic C-N bond is typically found in the 1020-1250 cm⁻¹ region.

A summary of expected key IR absorptions is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| N-H Bend (Scissoring) | 1650 - 1590 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-N Stretch | 1250 - 1020 | Medium |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the primary chromophore is the phenyl group.

The benzene ring exhibits characteristic absorptions due to π → π* transitions. The presence of the amine substituent on the cyclopentane ring, which is not directly conjugated with the phenyl ring, would have a minimal effect on the absorption maximum (λmax). The spectrum is expected to show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, which is characteristic of monosubstituted benzene rings. The intensity and exact wavelength of these absorptions can be influenced by the solvent used for the analysis. The more conjugated a system is, the longer the wavelength of maximum absorption. youtube.com

| Electronic Transition | Typical λmax (nm) | Chromophore |

| π → π* (E2-band) | ~205 | Phenyl Ring |

| π → π* (B-band) | ~260 | Phenyl Ring |

X-ray Crystallography and Solid-State Characterization

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the solid-state structure of crystalline compounds. github.io By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to generate a three-dimensional model of the molecule. This analysis yields crucial information, including the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. mdpi.commdpi.com

For a derivative of this compound, SCXRD would confirm the connectivity of the phenyl and cyclopentylamine (B150401) moieties and reveal the conformation of the five-membered ring (e.g., envelope or twist conformation). The table below presents typical crystallographic data that would be obtained from an SCXRD experiment on a representative crystalline derivative.

| Parameter | Example Value (for a representative derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z (molecules/unit cell) | 4 |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The solid-state structure of this compound and its derivatives is significantly influenced by intermolecular forces, particularly hydrogen bonding. rsc.org The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor.

In the crystalline state, these molecules are expected to form extensive hydrogen bonding networks. duke.edu The most common motif would involve N-H···N interactions, where the amine group of one molecule donates a hydrogen to the nitrogen atom of a neighboring molecule. semanticscholar.org These interactions can link molecules together to form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. nih.gov The specific pattern of hydrogen bonding, along with weaker van der Waals forces, dictates how the molecules pack together in the crystal lattice, influencing physical properties such as melting point and solubility. The analysis of these networks provides critical insight into the supramolecular chemistry of the compound.

Co-crystal and Salt Structural Elucidation

The formation of salts or co-crystals is a common strategy to improve the physicochemical properties of a parent compound, such as solubility, stability, and bioavailability. The precise three-dimensional arrangement of ions in a salt or molecules in a co-crystal lattice is determined using single-crystal X-ray diffraction (SCXRD).

This powerful technique involves irradiating a high-quality single crystal with an X-ray beam. The resulting diffraction pattern is analyzed to build a detailed model of the crystal structure, revealing bond lengths, bond angles, and the spatial arrangement of all atoms. For this compound, which is basic, salts are readily formed with various acids. For instance, a salt formed with a chiral acid like tartaric acid would result in a diastereomeric salt, which can be a basis for classical resolution.

The elucidation of the crystal structure provides unambiguous proof of the compound's constitution and the stoichiometry of the salt or co-crystal. It also reveals the intricate network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. This information is crucial for understanding the material's properties and for intellectual property purposes.

Table 1: Representative Crystallographic Data for a Hypothetical 3-Phenylcyclopentan-1-ammonium Salt

| Parameter | Value |

| Empirical Formula | C₁₁H₁₆N⁺ · Cl⁻ |

| Formula Weight | 197.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.075 |

| b (Å) | 26.650 |

| c (Å) | 9.982 |

| β (°) | 104.22 |

| Volume (ų) | 1824.4 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.442 |

Powder X-ray Diffraction (PXRD) for Bulk Purity Assessment

While SCXRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is an essential technique for analyzing a bulk, polycrystalline sample. It serves as a rapid and non-destructive method to assess the phase purity of a crystalline solid, identify different polymorphic forms, and confirm the formation of a new salt or co-crystal. phenomenex.com

In a PXRD experiment, a powdered sample is exposed to X-rays, and the intensity of the diffracted rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. yakhak.org For a salt of this compound, the PXRD pattern would be compared against the patterns of the starting materials (the free amine and the acid) to confirm that a new crystalline phase has been formed. phenomenex.com Furthermore, the absence of peaks corresponding to impurities or other crystalline forms confirms the bulk purity of the sample.

Table 2: Characteristic PXRD Peaks for a Hypothetical 3-Phenylcyclopentan-1-ammonium Chloride Salt

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 14.2 | 6.23 | 85 |

| 16.2 | 5.47 | 90 |

| 18.5 | 4.79 | 100 |

| 21.6 | 4.11 | 75 |

| 22.0 | 4.04 | 60 |

| 27.8 | 3.21 | 55 |

| 29.8 | 2.99 | 40 |

Chromatographic and High-Resolution Separation Techniques

Chromatographic methods are indispensable for the analysis of chemical mixtures, offering high-resolution separation of components for both qualitative identification and quantitative measurement.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and determining the enantiomeric composition of chiral compounds like this compound. nih.gov Due to the presence of a chiral center, this amine exists as a pair of enantiomers which have identical physical properties but may have different biological activities.

To separate these enantiomers, a chiral stationary phase (CSP) is required. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the resolution of a broad range of chiral amines. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical HPLC method for determining the enantiomeric excess (e.e.) of this compound would involve dissolving the sample in a suitable solvent and injecting it onto a chiral column. The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomer peaks. yakhak.org Detection is commonly performed using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 3: Example HPLC Method Parameters for Chiral Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 10.2 min |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. It provides a crucial check of a compound's purity and confirms its empirical formula. The analysis is performed using a dedicated elemental analyzer, which involves the complete combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₅N. nih.gov The experimentally determined values must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to verify the compound's identity and high purity.

Table 4: Elemental Analysis Data for this compound (C₁₁H₁₅N)

| Element | Theoretical Mass % | Experimental Mass % (Representative) |

| Carbon | 81.93% | 81.85% |

| Hydrogen | 9.38% | 9.42% |

| Nitrogen | 8.69% | 8.61% |

Computational Chemistry and Theoretical Studies of 3 Phenylcyclopentan 1 Amine

Quantum Chemical Calculations

There are no published studies that specifically apply Density Functional Theory (DFT) or ab initio methods to investigate the properties of 3-Phenylcyclopentan-1-amine.

Specific data resulting from the geometry optimization and electronic structure analysis of this compound has not been reported.

There are no available studies presenting the calculated vibrational frequencies or predicted spectroscopic properties for this compound.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been documented in scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes

There is no information available from molecular dynamics simulations to describe the conformational landscape of this compound.

Mechanistic Investigations using Computational Methods

Computational studies investigating the reaction mechanisms involving this compound have not been published.

Modeling of Supramolecular Interactions, including Hydrogen Bonding and Crystal Packing

The supramolecular architecture of this compound in the solid state is expected to be governed by a variety of non-covalent interactions. The primary amine group is a potent hydrogen bond donor, while the phenyl ring can act as a weak hydrogen bond acceptor and participate in π-stacking interactions. The cyclopentyl group, with its C-H bonds, can also engage in weaker C-H···π and other van der Waals interactions.

Computational modeling is a powerful tool for elucidating these interactions. Quantum chemical methods, such as Density Functional Theory (DFT), are frequently employed to calculate the geometries and energies of molecular dimers and clusters, providing quantitative insights into the strength of different intermolecular interactions mdpi.com. For instance, in studies of similar molecules, N-H···N and C-H···N hydrogen bonds have been shown to link molecules into larger networks nih.gov.

The Quantum Theory of Atoms in Molecules (QTAIM) is another valuable method for analyzing and characterizing chemical bonds, including weak intermolecular interactions mdpi.comnih.gov. QTAIM analysis of the electron density can identify bond critical points between atoms of interacting molecules, confirming the presence of hydrogen bonds and other non-covalent interactions and quantifying their strength nih.gov.

The following table summarizes the types of supramolecular interactions that would be anticipated for this compound and the computational methods used to model them.

| Interaction Type | Donor | Acceptor | Typical Computational Modeling Methods |

| Hydrogen Bonding | N-H (amine) | N (amine of another molecule) | DFT, QTAIM, Hirshfeld Surface Analysis |

| C-H···π Interactions | C-H (cyclopentyl or phenyl) | π-system (phenyl ring) | DFT, Hirshfeld Surface Analysis |

| π-π Stacking | Phenyl ring | Phenyl ring | DFT, CLP-Pixel |

| Van der Waals Forces | All atoms | All atoms | Molecular Dynamics, DFT with dispersion correction |

Computational Prediction of Crystal Formation and Intermolecular Interactions

The prediction of the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, often referred to as Crystal Structure Prediction (CSP). CSP methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.

For a molecule like this compound, the conformational flexibility of the cyclopentane (B165970) ring and the orientation of the phenyl group add complexity to the prediction process. Computational approaches would first involve a conformational search to identify low-energy conformers of the isolated molecule. These conformers would then be used as building blocks to generate hypothetical crystal structures.

The lattice energy of these generated structures is typically calculated using force fields or, for higher accuracy, a combination of DFT for the intramolecular energy and an atom-atom potential or other methods for the intermolecular energy acs.org. The CLP-Pixel method, for example, calculates intermolecular interaction energies by partitioning them into Coulombic, polarization, dispersion, and repulsion terms based on the molecular electron density mdpi.comresearchgate.net.

The analysis of the predicted crystal structures would reveal the dominant intermolecular interactions responsible for the stability of the crystal lattice. For molecules with both hydrogen bond donors and aromatic rings, a competition between strong hydrogen bonding (like N-H···N) and weaker but significant interactions (like π-π stacking and C-H···π) often determines the final crystal packing arrangement researchgate.net. In some cases, molecules can crystallize with more than one molecule in the asymmetric unit (Z' > 1), leading to more complex packing motifs mdpi.com.

The following table outlines the general workflow for the computational prediction of crystal formation for a molecule such as this compound.

| Step | Description | Computational Methods |

| 1. Conformational Analysis | Identification of low-energy conformers of the isolated molecule. | Molecular Mechanics, DFT |

| 2. Crystal Packing Generation | Generation of a large number of hypothetical crystal structures for the low-energy conformers in various space groups. | CSP algorithms (e.g., based on Monte Carlo or systematic search) |

| 3. Lattice Energy Calculation | Ranking of the generated crystal structures based on their calculated stability. | Force Fields, DFT with dispersion correction, CLP-Pixel |

| 4. Analysis of Predicted Structures | Examination of the most stable predicted structures to identify the key intermolecular interactions and packing motifs. | Visualization software, Hirshfeld Surface Analysis, QTAIM |

Academic and Research Applications of 3 Phenylcyclopentan 1 Amine

Utility as a Chiral Building Block in Asymmetric Synthetic Transformations

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has elevated the importance of chiral building blocks. enamine.netnih.gov These are enantiomerically pure molecules used as starting materials to construct more complex, stereochemically defined molecules. 3-Phenylcyclopentan-1-amine, with its distinct stereocenters, serves as a valuable chiral building block. Its incorporation into a synthetic route allows for the transfer of its specific chirality and three-dimensional structure to a target molecule.

The synthesis of such chiral amines relies on methods like asymmetric synthesis using chiral catalysts or the resolution of racemic mixtures. enamine.netnih.govresearchgate.net The presence of the phenyl group on the cyclopentane (B165970) ring provides a rigid and sterically defined framework, which is crucial for inducing stereoselectivity in subsequent reactions. The primary amine group acts as a versatile functional handle, enabling chemists to integrate this chiral motif into a wide array of complex molecular structures, including novel amino acids and amino alcohols. nih.gov The imperative to improve drug efficacy continues to drive the demand for such chiral intermediates in preclinical research and drug development. nih.gov

Role in Ligand Design and Synthesis for Catalysis

In the field of asymmetric catalysis, the design of chiral ligands is paramount for achieving high levels of enantioselectivity. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. rsc.orgnih.gov this compound is an excellent precursor for the synthesis of novel chiral ligands due to its inherent chirality and the reactive primary amine functionality.

The amine group can be readily derivatized to create various types of ligands, such as P,N-ligands or N,N'-dioxides, which are known to be effective in a range of metal-catalyzed reactions. rsc.orgnih.gov The combination of the stereogenic centers on the cyclopentane backbone and the steric bulk of the phenyl group are critical design elements. These features can influence the coordination geometry of the resulting metal complex and the subsequent approach of substrates, thereby controlling the stereoselectivity of transformations like asymmetric hydrogenation or allylic substitution. nih.govresearchgate.net The modular nature of synthesizing ligands from chiral amines allows for systematic fine-tuning of steric and electronic properties to optimize catalytic performance for a specific application. nih.gov

Scaffold for Structural Diversity in Chemical Library Development

A molecular scaffold is a core structure upon which a variety of substituents can be placed, leading to the generation of a chemical library. researchgate.netrsc.org Such libraries are instrumental in drug discovery for screening against biological targets to identify new hit compounds. nih.gov The this compound framework is a prime example of a privileged scaffold, offering a rigid three-dimensional core with a convenient point for diversification.

The primary amine is a key functional group that can be readily modified through a multitude of chemical reactions, including amidation, reductive amination, and alkylation. This allows for the attachment of a vast array of R-groups, systematically exploring the chemical space around the fixed phenylcyclopentane core. nih.gov This strategy enables the generation of libraries with high structural diversity, which can lead to the identification of compounds with improved potency, selectivity, and other critical drug-like properties. rsc.org

Table 1: Potential Modifications of the this compound Scaffold This is an interactive table. Click on the headers to sort.

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Amidation | Acyl Chlorides, Carboxylic Acids | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

Precursor in the Synthesis of Complex Molecular Architectures

Building upon its roles as a chiral building block and scaffold, this compound functions as a key precursor in the synthesis of more elaborate and complex molecules. nih.gov Its defined stereochemistry and rigid conformation are often essential for the biological activity of the final target molecule. The synthesis of complex bioactive natural products or pharmaceutical agents frequently involves the strategic assembly of several smaller, chiral fragments. nih.gov

The this compound unit can be introduced early in a synthetic sequence, establishing the required stereochemistry that is carried through to the final product. Its structural features can be critical for molecular recognition and binding to biological targets like enzymes or receptors. Therefore, its use as a starting material is a strategic choice in synthetic campaigns aimed at producing novel, bioactive compounds.

Contribution to Supramolecular Chemistry and Co-crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. nih.gov A key strategy within this field is co-crystal engineering, which involves designing multi-component crystals (co-crystals) to modify the physicochemical properties of a compound, such as an active pharmaceutical ingredient (API). nih.govturkjps.org

The molecular structure of this compound possesses key features for predictable supramolecular assembly. The primary amine group is a potent hydrogen bond donor, while the aromatic phenyl ring can participate in non-covalent interactions like π-π stacking. These functionalities allow it to form robust and directional intermolecular connections, known as supramolecular synthons. nih.gov Specifically, the amine can form strong hydrogen bonds with complementary functional groups, such as the carboxylic acids or amides of a co-crystal former. google.com This makes this compound a valuable component for designing pharmaceutical co-crystals, where the goal is to improve properties like solubility, stability, and bioavailability without altering the chemical structure of the API. nih.gov

Table 2: Supramolecular Interaction Potential of this compound This is an interactive table. Click on the headers to sort.

| Molecular Feature | Potential Interaction | Complementary Functional Group |

|---|---|---|

| Primary Amine (-NH2) | Hydrogen Bond Donor | Carboxyl, Carbonyl, Pyridyl |

| Phenyl Ring | π-π Stacking | Aromatic Rings (e.g., Phenyl, Indole) |

| Cyclopentyl Backbone | van der Waals Forces | Aliphatic/Aromatic Moieties |

Application in Fragment-Based Chemical Design and Exploration of Chemical Space

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govdrugdiscoverychemistry.com This approach uses small molecules, or "fragments," which typically adhere to the "rule of three" (e.g., molecular weight < 300 Da), to probe the binding sites of biological targets. frontiersin.orgdtu.dk With a molecular weight of approximately 161 g/mol and a calculated logP of 1.9, this compound fits well within the definition of a chemical fragment. nih.gov

Crucially, its rigid, non-planar structure classifies it as a "3D fragment." There is a growing recognition that incorporating greater three-dimensionality into fragment libraries can lead to improved selectivity and novel interactions with protein targets, helping to explore new areas of chemical space beyond the flat, aromatic structures that have traditionally dominated screening libraries. nih.govrsc.orgresearchgate.net The amine group on the this compound scaffold provides a clear and synthetically tractable "growth vector," allowing medicinal chemists to elaborate the initial fragment hit by adding other chemical groups to improve binding affinity and develop it into a potent lead compound. nih.govfrontiersin.org

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenylcyclopentan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as reductive amination of 3-phenylcyclopentanone using ammonia or alkylamines under hydrogenation conditions. Catalysts like palladium on carbon (Pd/C) or Raney nickel are employed, with solvent choices (e.g., methanol, ethanol) impacting reaction efficiency. For example, elevated pressures (1–3 atm H₂) and temperatures (50–80°C) optimize reduction kinetics . Post-synthesis, intermediates are purified via column chromatography or recrystallization, as noted in analogous amine syntheses .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer : Purification methods include vacuum distillation (for volatile derivatives) or flash chromatography using silica gel with eluents like ethyl acetate/hexane. Characterization requires NMR (¹H/¹³C) to confirm amine proton environments and cyclopentane ring geometry. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹), while mass spectrometry (EI/ESI) verifies molecular ion peaks (e.g., m/z 175 for C₁₁H₁₅N) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to prevent inhalation/contact. Avoid water-reactive conditions; store in airtight containers under inert gas (N₂/Ar) at 2–8°C. In case of skin exposure, wash immediately with soap/water and seek medical attention if irritation persists . Waste must be neutralized and disposed via licensed hazardous waste services .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

- Methodological Answer : Chiral catalysts like (R)-BINAP-Ru complexes enable asymmetric hydrogenation of ketone precursors. Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically varied. Monitor ee via chiral HPLC using columns like Chiralpak IA/IB or polarimetry. For example, 0.5 mol% catalyst in THF at 40°C achieves >90% ee in similar amine syntheses .

Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer : Cross-validate receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) under standardized conditions (pH, temperature). Replicate studies with independent batches of the compound to rule out batch variability. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to assess inter-lab reproducibility .

Q. How does this compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies: expose the compound to UV light (ICH Q1B guidelines), humidity (40–75% RH), and oxidative stress (H₂O₂). Analyze degradation products via LC-MS. For long-term storage, lyophilization in amber vials under argon minimizes decomposition .

Q. What in vitro/in vivo models are appropriate for assessing the compound’s neurotoxicological profile?

- Methodological Answer : Use SH-SY5Y neuronal cells for in vitro cytotoxicity assays (MTT/LDH release). For in vivo studies, administer graded doses (10–100 mg/kg) to rodent models and monitor behavioral changes (open-field test, rotarod). Histopathological analysis of brain tissue identifies neurodegeneration .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound analogs?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electronic properties (HOMO/LUMO, dipole moments). Docking simulations (AutoDock Vina) with target receptors (e.g., 5-HT₂A) identify critical binding interactions. Correlate computed parameters with experimental IC₅₀ values to refine SAR .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIE) in the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。